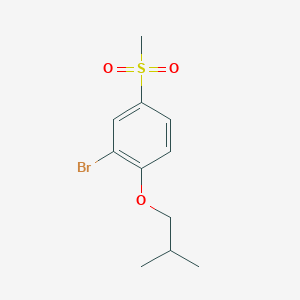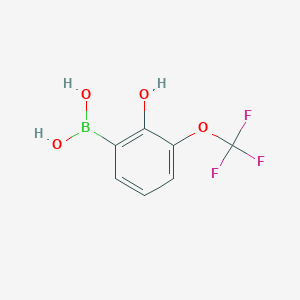
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can yield pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazoles often involves scalable and efficient synthetic routes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce new functional groups to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts like copper powder for N-arylation . Reaction conditions often involve mild temperatures and specific solvents like DMSO or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions can yield N-arylpyrazoles, while oxidation reactions can produce various oxidized pyrazole derivatives .
科学的研究の応用
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles can act on various enzymes and receptors, influencing biological processes. For example, they may inhibit certain enzymes or modulate receptor activity, leading to their observed biological effects .
類似化合物との比較
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares a similar pyrazole core but with different substituents.
N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with distinct functional groups.
Uniqueness
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC名 |
3-chloro-5-cyclopropyl-1-methylpyrazole |
InChI |
InChI=1S/C7H9ClN2/c1-10-6(5-2-3-5)4-7(8)9-10/h4-5H,2-3H2,1H3 |
InChIキー |
WNXKLUPCUVHMPC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)Cl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


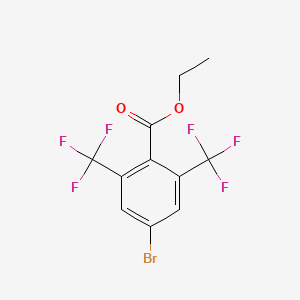
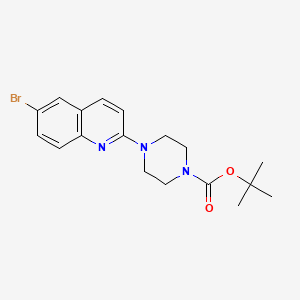
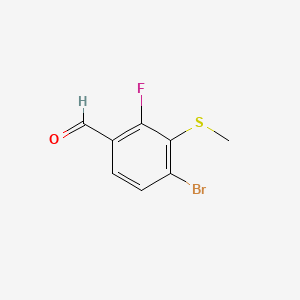
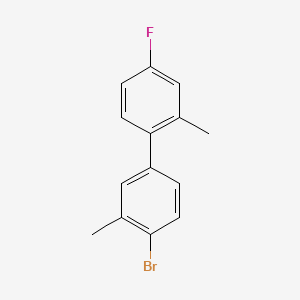
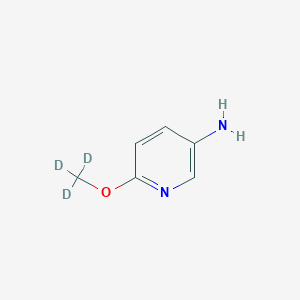
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
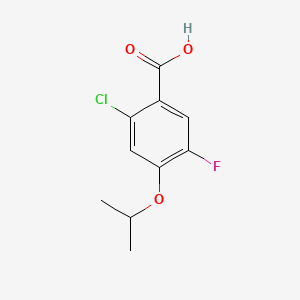
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
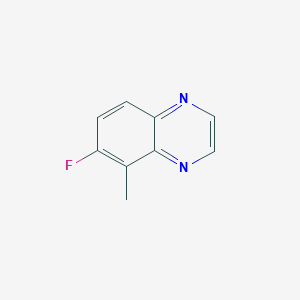
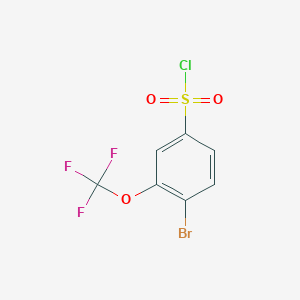
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)
